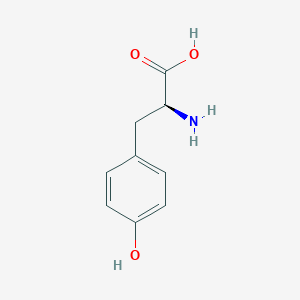

L-tyrosine

Overview

Description

It is categorized as a non-essential amino acid because it can be synthesized by the body from phenylalanine, another amino acid . L-tyrosine is found abundantly in high-protein food sources such as meat, dairy products, fish, eggs, and legumes . It serves as a precursor to several important neurotransmitters and hormones, including dopamine, epinephrine, norepinephrine, and thyroid hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-tyrosine can be synthesized through various chemical and biotechnological methods. One common synthetic route involves the hydroxylation of phenylalanine using phenylalanine hydroxylase . This reaction requires tetrahydrobiopterin as a cofactor and molecular oxygen as an oxidant. The reaction conditions typically involve maintaining a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of tyrosine often employs microbial fermentation and enzymatic catalysis . Microbial fermentation involves the use of genetically engineered microorganisms that can convert biomass feedstocks into tyrosine under environmentally friendly conditions . Enzymatic catalysis, on the other hand, utilizes specific enzymes to catalyze the conversion of precursor molecules into tyrosine. This method offers high specificity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Degradation Pathways

L-Tyrosine undergoes catabolic breakdown via the homogentisate pathway:

- Key Insight : Acetoacetate enters ketone body metabolism or the citric acid cycle, while fumarate contributes to energy production .

Hydroxylation to L-DOPA

Tyrosine hydroxylase (TyrH) catalyzes the rate-limiting step in catecholamine synthesis:

Post-Translational Modifications

| Modification | Enzyme | Function | Reference |

|---|---|---|---|

| Phosphorylation | Tyrosine kinases | Cell signaling, protein interactions | |

| Sulfation | Tyrosylprotein sulfotransferase | Coagulation factor activation, viral entry (e.g., HIV-1) |

- Impact : Phosphotyrosine and sulfotyrosine alter protein structure and function, critical for signal transduction .

Bioconjugation Strategies

Tyrosine’s phenolic group enables selective labeling via electrophilic aromatic substitution:

Knoevenagel Condensation

This compound catalyzes eco-friendly synthesis of 5-benzylidene-2,2-dimethyl- dioxane-4,6-diones:

- Conditions : Solvent-free, grindstone method, 85–92% yield .

- Mechanism : Acts as a bifunctional acid-base catalyst .

Ninhydrin Reaction

In gemini micellar media, this compound reacts with ninhydrin to form a purple adduct (Ruhemann’s purple):

- Kinetics : Pseudo-phase model explains rate dependence on surfactant concentration .

- Optimal pH : 5.0–6.0 for maximal absorption at 570 nm .

Fermentation

Engineered E. coli and yeast strains overproduce this compound via:

- Pathway Optimization : Upregulation of DAHP synthase (AroG) and feedback-resistant enzymes .

- Yield : Up to 55 g/L in fed-batch reactors .

Enzymatic Conversion

CYP76AD1 (cytochrome P450) hydroxylates this compound to L-DOPA in sugar beet:

Photochemical and Oxidative Reactions

- Oxidative Stress : Generates meta- and ortho-tyrosine isomers via free-radical hydroxylation .

- UV-Induced Oxidation : Forms dityrosine crosslinks in proteins, altering structural integrity .

Key Data Tables

Table 1: Thermodynamic Properties of this compound (DFT Calculations)

| Property | In Vacuo | In Water (CPCM) |

|---|---|---|

| Ionization Energy (eV) | 8.72 | 7.85 |

| Electron Affinity (eV) | 0.34 | -0.12 |

| Dipole Moment (D) | 4.1 | 12.3 |

| Polarizability (ų) | 15.2 | 16.8 |

| Source: |

Table 2: Comparative Analysis of Tyrosine Bioconjugation Methods

| Parameter | PTAD | e-Y-click | Enzymatic |

|---|---|---|---|

| Reaction Time | 72 h | 6 h | 2 h |

| Cysteine Oxidation | 40% | 15% | 38% |

| Scalability | Moderate | High | Low |

| Source: |

Scientific Research Applications

Neurotransmitter Synthesis

Role in Dopamine Production

L-Tyrosine is a precursor to dopamine, which is essential for mood regulation and cognitive functions. Research has demonstrated that this compound supplementation can enhance dopamine synthesis, particularly under stress conditions where catecholamine levels are depleted. According to the European Food Safety Authority (EFSA), there is a cause-and-effect relationship between this compound intake and normal dopamine synthesis, suggesting its potential as a dietary supplement for mental health support .

Cognitive Performance Enhancement

Effects on Cognitive Function

Studies indicate that this compound may improve cognitive control functions such as working memory and task switching, especially in stressful situations. A double-blind study found that participants who received this compound exhibited better performance on cognitive tasks compared to those receiving a placebo . The following table summarizes findings from various studies on cognitive performance:

| Study Reference | Dosage (mg/kg) | Population | Main Findings |

|---|---|---|---|

| Jongkees et al. (2015) | 150 | Young Adults | Improved cognitive control under stress |

| Tumilty et al. (2011) | 10g/day | Young Adults | Enhanced endurance performance in some trials |

| EFSA (2011) | N/A | General Population | Supports normal dopamine synthesis |

Stress Mitigation

Cognitive Stress Relief

this compound has been investigated for its ability to mitigate cognitive performance decrements under stress. A review of randomized controlled trials suggested that while evidence for physical performance enhancement is inconclusive, this compound consistently shows positive effects on cognitive performance during stressful conditions .

Clinical Applications

Use in Specific Populations

this compound supplementation has shown promise in clinical settings, particularly for patients with certain neurological conditions. For instance, in individuals with schizophrenia, supplementation resulted in increased saccadic intrusions, indicating potential benefits for cognitive processing . Moreover, children with nemaline myopathy experienced decreased sialorrhea and increased energy levels when supplemented with this compound .

Industrial Applications

Biotechnological Production

Beyond its health applications, this compound is valuable in industrial contexts. It can be produced through biotechnological methods using microbial fermentation processes that convert biomass into amino acids. This environmentally friendly approach offers an alternative to chemical synthesis and is gaining traction in the pharmaceutical industry .

Case Studies

-

Cognitive Function Improvement in Stressful Environments

A study conducted on military personnel showed that this compound supplementation improved cognitive performance during high-stress training exercises, highlighting its potential application in enhancing operational readiness. -

Mood Enhancement in Seasonal Affective Disorder

Another case study indicated that individuals suffering from seasonal affective disorder reported mood improvements with regular this compound supplementation during winter months when sunlight exposure was limited.

Mechanism of Action

L-tyrosine exerts its effects through various molecular targets and pathways . It is hydroxylated to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to form dopamine . Dopamine can be further converted into norepinephrine and epinephrine, which are essential neurotransmitters involved in the regulation of mood, stress response, and cognitive functions . Additionally, tyrosine residues in proteins can be phosphorylated by protein kinases, playing a crucial role in signal transduction and cellular communication .

Comparison with Similar Compounds

Biological Activity

L-Tyrosine, a non-essential amino acid, plays a crucial role in various physiological processes, including the synthesis of neurotransmitters and hormones. Its biological activities extend to neuroprotection, antidepressant effects, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

1. Neuropharmacological Effects

1.1. Antidepressant Activity

This compound has been studied for its potential antidepressant effects, particularly in the context of stress. A study involving this compound-loaded nanoparticles demonstrated significant behavioral improvements in animal models subjected to stress. The administration of these nanoparticles (10 mg/kg) resulted in decreased immobility time in forced swim tests and increased locomotor activity, suggesting a restoration of normal neurotransmitter levels, particularly noradrenaline .

| Treatment Group | Immobility Time (seconds) | Sucrose Consumption (%) |

|---|---|---|

| Control | 120 | 30 |

| This compound Solution (10 mg/kg) | 90 | 50 |

| This compound Nanoparticles (10 mg/kg) | 60 | 70 |

| Fluoxetine (10 mg/kg) | 55 | 75 |

1.2. Fear Expression Modulation

Another study indicated that this compound administration could suppress fear expression in response to aversive stimuli. The results showed a significant reduction in fear responses without affecting physiological arousal measures, highlighting its potential as a modulator of emotional responses .

2. Antimicrobial Properties

Research has identified that this compound and its derivatives exhibit antimicrobial activities against a range of bacteria. The presence of phenolic and catechol moieties in this compound contributes to its ability to scavenge radicals and inhibit bacterial growth .

Key Findings:

- Antimicrobial Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

3. Enzymatic Regulation

This compound plays a regulatory role in several enzymatic pathways:

3.1. Prephenate Dehydrogenase Activity

In studies on Corynebacterium glutamicum, this compound was shown to stimulate prephenate dehydratase activity while partially inhibiting prephenate dehydrogenase. This dual role suggests that this compound is involved in balancing the biosynthesis of aromatic amino acids like phenylalanine and tyrosine itself .

| Enzyme Activity | Control Activity (Units) | With this compound (1 mM) (Units) |

|---|---|---|

| Prephenate Dehydrogenase | 100 | 80 |

| Prephenate Dehydratase | 50 | 300 |

4. Case Studies

Several case studies have examined the effects of this compound supplementation in various populations:

4.1. Stress Management in Healthy Adults

A randomized controlled trial found that supplementation with this compound improved cognitive flexibility under stress conditions, suggesting its utility in enhancing mental performance during challenging situations.

4.2. Depression in Clinical Populations

In clinical settings, patients with major depressive disorder showed improved symptoms when treated with this compound alongside traditional antidepressants, indicating a synergistic effect on mood enhancement.

Q & A

Basic Research Questions

Q. How should researchers design controlled animal studies to evaluate L-tyrosine's physiological effects, such as reproductive performance or metabolic outcomes?

- Methodological Answer : Experimental designs must include dose-response relationships, control groups (e.g., placebo or basal diet), and standardized measurement intervals. For example, in rabbit studies, parameters like live body weight, conception rate, and mortality are tracked across developmental stages . Use ANOVA or mixed-effects models to account for variability in biological replicates. Ensure ethical compliance with animal welfare guidelines.

Q. What analytical techniques are suitable for quantifying this compound and its derivatives in complex mixtures?

- Methodological Answer : Thin-layer chromatography (TLC) autography can be optimized for specificity by adjusting enzyme (e.g., tyrosinase) and substrate concentrations. Validation involves triplicate experiments to confirm reproducibility, with desirability functions used to identify optimal assay conditions (e.g., 99.4 nmol/cm² this compound, 7.76 U/cm² tyrosinase) . Spectrophotometric monitoring (400–540 nm) complements TLC for detecting nitrosation/nitration products .

Q. How can researchers model this compound's pharmacokinetics, particularly its absorption mechanisms?

- Methodological Answer : Use in situ nasal absorption models to distinguish passive diffusion from carrier-mediated transport. Key parameters include log P (partition coefficient = 4.0) and pKa (7.4 for this compound, 9.0 for ester derivatives). Structural modifications (e.g., esterification) alter absorption kinetics, requiring comparative analysis of derivative solubility and membrane permeability .

Advanced Research Questions

Q. What protocols enable the identification and validation of this compound polymorphs (e.g., α vs. β forms)?

- Methodological Answer : Combine 3D electron diffraction (3D-ED), powder XRD, and periodic DFT-D calculations to resolve crystal structures. Validate polymorphic assignments via Rietveld refinement and solid-state NMR (e.g., isotropic chemical shifts). AIRSS crystal structure predictions help map polymorphic landscapes, with CCDC deposition (e.g., 2114085) ensuring reproducibility .

Q. How can electron spin resonance (ESR) distinguish this compound radicals from tryptophan radicals in oxidative environments?

- Methodological Answer : Analyze hyperfine coupling constants (e.g., β-methylene couplings) to differentiate radical species. Computational validation involves comparing experimental ESR spectra with density functional theory (DFT)-derived parameters. For example, a ρCπB″ value of 2.14 mT indicates an this compound radical, not tryptophan, as shown in cytochrome c oxidase studies .

Q. What combinatorial strategies enhance microbial this compound production in metabolic engineering?

- Methodological Answer : Integrate global transcriptional machinery engineering (gTME) with high-throughput screening of E. coli libraries. Mutagenesis of rpoA/rpoD genes can increase titers by 114% over parental strains. Post-screening, use RNA-seq and whole-genome sequencing to identify mutations affecting acid stress resistance and stringent response pathways .

Q. How do researchers analyze post-translational modifications (PTMs) of this compound, such as nitration or nitrosation?

- Methodological Answer : Incubate this compound with peroxynitrite (PN) or nitrite/nitrate, then separate products via TLC (solvent system: toluene:2-propanol:acetone:acetic acid = 23:23:12:9). Detect nitrosated derivatives using ninhydrin spray (pinkish-brown color) and validate via absorbance peaks at 400–480 nm .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.